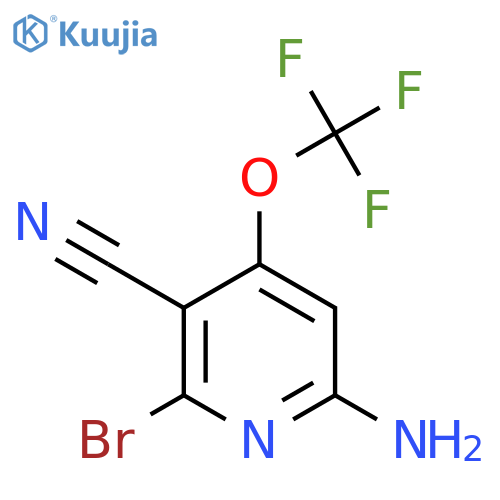

Cas no 1803940-51-3 (6-Amino-2-bromo-3-cyano-4-(trifluoromethoxy)pyridine)

1803940-51-3 structure

商品名:6-Amino-2-bromo-3-cyano-4-(trifluoromethoxy)pyridine

CAS番号:1803940-51-3

MF:C7H3BrF3N3O

メガワット:282.0174305439

CID:4911323

6-Amino-2-bromo-3-cyano-4-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 6-Amino-2-bromo-3-cyano-4-(trifluoromethoxy)pyridine

-

- インチ: 1S/C7H3BrF3N3O/c8-6-3(2-12)4(1-5(13)14-6)15-7(9,10)11/h1H,(H2,13,14)

- InChIKey: VIXMTIKKWDDVRV-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C#N)C(=CC(N)=N1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 276

- トポロジー分子極性表面積: 71.9

- 疎水性パラメータ計算基準値(XlogP): 2.4

6-Amino-2-bromo-3-cyano-4-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026003384-500mg |

6-Amino-2-bromo-3-cyano-4-(trifluoromethoxy)pyridine |

1803940-51-3 | 97% | 500mg |

$1,078.00 | 2022-04-02 | |

| Alichem | A026003384-1g |

6-Amino-2-bromo-3-cyano-4-(trifluoromethoxy)pyridine |

1803940-51-3 | 97% | 1g |

$1,629.60 | 2022-04-02 |

6-Amino-2-bromo-3-cyano-4-(trifluoromethoxy)pyridine 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

1803940-51-3 (6-Amino-2-bromo-3-cyano-4-(trifluoromethoxy)pyridine) 関連製品

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量